N-{[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
CAS No.: 921129-97-7
Cat. No.: VC7622595
Molecular Formula: C11H11N3O2S
Molecular Weight: 249.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921129-97-7 |
|---|---|
| Molecular Formula | C11H11N3O2S |
| Molecular Weight | 249.29 |
| IUPAC Name | N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C11H11N3O2S/c1-17-11-14-13-9(16-11)7-12-10(15)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,15) |
| Standard InChI Key | KHTJTPWSVDYKLB-UHFFFAOYSA-N |
| SMILES | CSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2 |
Introduction
N-{[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide is a synthetic organic molecule containing a 1,3,4-oxadiazole core substituted with a methylsulfanyl group at position 5 and a benzamide moiety attached via a methylene linker. This compound is part of the broader class of oxadiazole derivatives, which are well-known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Structural Features
The molecular structure of the compound can be described as follows:
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Core Structure: A 1,3,4-oxadiazole ring.
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Substituents:
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A methylsulfanyl group (-SCH₃) at the 5th position of the oxadiazole ring.
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A benzamide group (-C(O)NH-C₆H₅) attached through a methylene (-CH₂-) linker at the second position of the oxadiazole ring.
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The combination of these functional groups contributes to its potential biological activity by enhancing its ability to interact with biological targets such as enzymes or receptors.
Synthesis
The synthesis of N-{[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide typically involves:
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Formation of the Oxadiazole Ring: Cyclization reactions using hydrazides and carbon disulfide followed by oxidative cyclization are common methods for constructing the 1,3,4-oxadiazole core.
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Introduction of Substituents: The methylsulfanyl group can be introduced via alkylation reactions using methylthiol derivatives.
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Benzamide Coupling: The final step involves coupling the oxadiazole derivative with benzoyl chloride or similar reagents to form the benzamide linkage.
Potential Applications
The compound's unique structure makes it a candidate for:
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Drug Development: As a lead molecule for designing novel antimicrobial or anticancer agents.
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Material Science: Oxadiazoles are also used in designing advanced materials due to their thermal stability and electronic properties.
Research Findings
Studies on related oxadiazole derivatives provide insights into the potential activity of this compound:
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